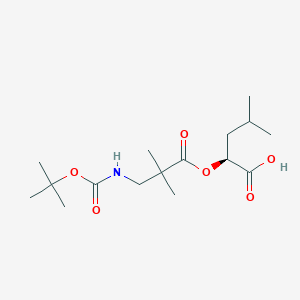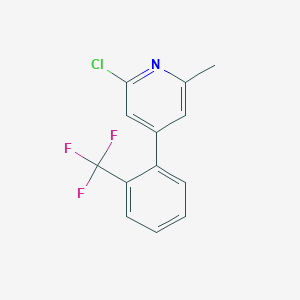![molecular formula C18H24BrNO3 B13090469 tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chroman-4-one framework within this compound is notable for its significant biological and pharmaceutical activities .
Preparation Methods
The synthesis of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include TBHP, TBAI, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The chroman-4-one framework within the compound is known to inhibit various enzymes and proteins, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds and chroman-4-one derivatives. Similar compounds include:
Flavanones: These compounds share a similar chroman-4-one structure but differ in their biological activities.
Isoflavones: Another class of compounds with a chroman-4-one framework, known for their estrogenic activity.
Spirochromanones: These compounds have a similar spiro structure but may have different substituents and biological activities.
The uniqueness of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate lies in its specific combination of the spiro structure and the bromine substituent, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24BrNO3 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
tert-butyl 6-bromospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-9-6-18(7-10-20)8-11-22-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 |
InChI Key |
HUSHPTGFIROFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


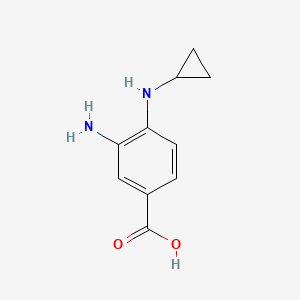
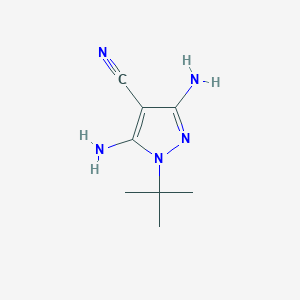
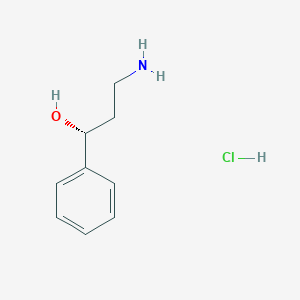
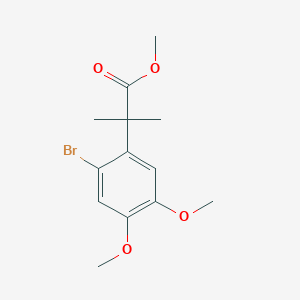
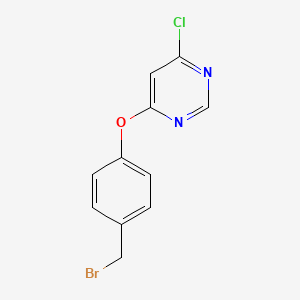

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
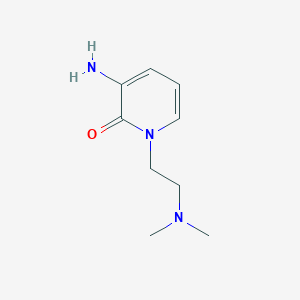
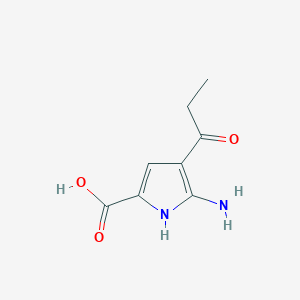
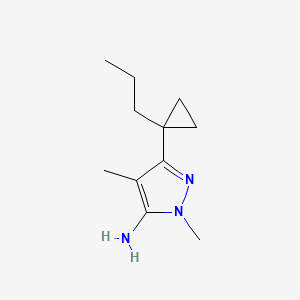
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
